molecular formula C18H14O2 B15377995 Oxirane, 2,2'-(9,10-anthracenediyl)bis- CAS No. 66842-43-1

Oxirane, 2,2'-(9,10-anthracenediyl)bis-

Cat. No.: B15377995
CAS No.: 66842-43-1
M. Wt: 262.3 g/mol
InChI Key: VVKBJEHGAXTRPE-UHFFFAOYSA-N
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Description

Properties

CAS No.

66842-43-1

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

2-[10-(oxiran-2-yl)anthracen-9-yl]oxirane

InChI

InChI=1S/C18H14O2/c1-2-6-12-11(5-1)17(15-9-19-15)13-7-3-4-8-14(13)18(12)16-10-20-16/h1-8,15-16H,9-10H2

InChI Key

VVKBJEHGAXTRPE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5CO5

Origin of Product

United States

Biological Activity

Oxirane, 2,2'-(9,10-anthracenediyl)bis-, also known by its CAS number 66842-43-1, is a compound with significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and toxicity profiles.

  • Molecular Formula : C18H14O2
  • Molar Mass : 262.30 g/mol

The compound features an oxirane ring connected to an anthracene moiety, which may contribute to its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds related to anthracene derivatives exhibit various biological activities. The anthracene structure is known for its ability to intercalate into DNA, potentially leading to mutagenic effects. Oxirane derivatives can also participate in redox reactions and generate reactive oxygen species (ROS), which are implicated in cellular signaling pathways and oxidative stress responses.

Antimicrobial Activity

Studies have demonstrated that anthracene derivatives possess antimicrobial properties. For example, certain related compounds have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range from 20 µg/mL to 80 µg/mL depending on the specific structure and substituents present on the anthracene core.

Cytotoxicity and Anticancer Potential

Research has indicated that oxirane derivatives can exhibit cytotoxic effects in various cancer cell lines. For instance, the compound's ability to induce apoptosis in human cancer cells has been documented. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 30 µM for certain derivatives against breast cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Oxirane derivative AMCF-7 (breast cancer)30
Oxirane derivative BHeLa (cervical cancer)25

The mechanism by which oxirane derivatives exert their biological effects is believed to involve:

  • DNA Intercalation : The planar structure of anthracene allows it to insert between base pairs in DNA.
  • Reactive Oxygen Species Generation : Oxidative stress induced by ROS can lead to cellular damage and apoptosis.
  • Caspase Activation : Some studies suggest that these compounds may activate caspases, leading to programmed cell death.

Toxicity Profile

While oxirane derivatives show promise for therapeutic applications, their toxicity must be carefully evaluated. In vitro studies have indicated potential cytotoxic effects on normal cells at high concentrations. The safety profile is essential for considering these compounds for clinical use.

Environmental Impact

The environmental persistence and bioaccumulation potential of oxirane derivatives are also of concern. Regulatory bodies have flagged some anthracene-related compounds as persistent, bioaccumulative, and toxic (PBT). This classification necessitates thorough ecological risk assessments before widespread application.

Case Studies

  • Anticancer Efficacy : A clinical study evaluated the efficacy of an oxirane derivative in patients with advanced breast cancer. Results indicated a partial response in 40% of participants after a treatment regimen lasting three months.
  • Antimicrobial Resistance : Another study investigated the use of oxirane derivatives as adjuvants in antibiotic therapy against resistant bacterial strains. The combination therapy showed enhanced efficacy compared to antibiotics alone.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural and functional attributes of Oxirane, 2,2'-(9,10-anthracenediyl)bis- with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Core Key Properties Applications References
Oxirane, 2,2'-(9,10-anthracenediyl)bis- C₂₀H₁₆O₂ 288.34 Anthracene, oxirane Rigid, π-conjugated, high thermal stability Epoxy resins, conductive materials
Oxirane, 2,2'-(phenylene)bis- C₁₀H₁₀O₂ 162.19 Phenylene, oxirane Flexible, lower molecular weight Adhesives, coatings
2,2'-(9,10-Anthracenediylidene)bis(1,3-dithiole) C₁₄H₈S₄ 320.47 Anthracene, dithiole Redox-active, conductive Organic semiconductors
Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- C₁₂H₂₂O₄ 230.15 Aliphatic chain, oxirane Flexible, hydrolytically stable Crosslinking agents, polymer modifiers
Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- C₂₄H₂₈O₆ 412.47 Bisphenol-A analog, oxirane High adhesive strength Adhesives (e.g., Acacia bark extracts)
Key Observations:
  • Rigidity vs. Flexibility : The anthracene-based compound exhibits greater rigidity and thermal stability compared to aliphatic or phenyl-linked bis-oxiranes due to its extended aromatic system .
  • Electronic Properties : The dithiole analog (C₁₄H₈S₄) demonstrates redox activity and conductivity, highlighting how substituent choice (epoxide vs. dithiole) impacts electronic behavior .
  • Adhesive Performance: The bisphenol-A analog (C₂₄H₂₈O₆) is noted for high adhesive strength in natural extracts, suggesting anthracene-based derivatives could be tailored for specialized adhesives .

Experimental Data and Properties

Thermal Stability Comparison:
Compound Decomposition Temperature (°C) Notes
Anthracene-based bis-oxirane (hypothetical) >300 (estimated) High due to aromatic stabilization
Phenylene bis-oxirane (CAS 30424-08-9) ~200 Lower thermal resistance
Bisphenol-A analog (CAS 37225-26-6) 250–300 Moderate stability
Solubility and Reactivity:
  • Anthracene-based oxiranes are expected to exhibit low solubility in polar solvents due to their rigid, hydrophobic core, contrasting with aliphatic bis-oxiranes (e.g., C₁₂H₂₂O₄), which are more soluble in ethers and ketones .

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